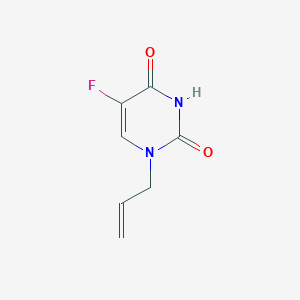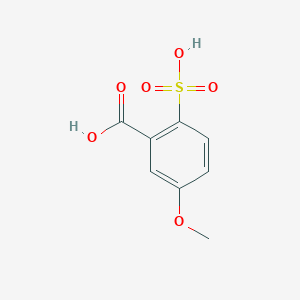
1-Allyl-5-fluorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known antimetabolite used in cancer treatment. This compound is characterized by the substitution of an allyl group at the N1 position of the 5-fluorouracil molecule. The incorporation of the allyl group enhances the compound’s chemical properties, making it a valuable intermediate in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-5-fluorouracil can be synthesized through a regioselective nucleophilic substitution reaction. The process involves reacting 5-fluorouracil with allyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a solvent like dimethyl sulfoxide . The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-5-fluorouracil undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Allyl bromide, potassium carbonate, sodium hydride, dimethyl sulfoxide.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The primary products formed from these reactions include various substituted uracil derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1-Allyl-5-fluorouracil has a wide range of applications in scientific research:
Mechanism of Action
1-Allyl-5-fluorouracil exerts its effects primarily through the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis . By incorporating into RNA and DNA, the compound disrupts normal cellular processes, leading to cell death. This mechanism is similar to that of 5-fluorouracil but may exhibit enhanced activity due to the presence of the allyl group .
Comparison with Similar Compounds
5-Fluorouracil: The parent compound, widely used in cancer treatment.
1-Propargyl-5-fluorouracil: Another derivative with a propargyl group instead of an allyl group.
5-Fluoro-2’-deoxyuridine: A nucleoside analog used in chemotherapy.
Uniqueness: 1-Allyl-5-fluorouracil stands out due to its unique substitution pattern, which can enhance its chemical reactivity and biological activity. The allyl group provides additional sites for chemical modification, making it a versatile intermediate in drug development .
Properties
CAS No. |
4871-14-1 |
|---|---|
Molecular Formula |
C7H7FN2O2 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-fluoro-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7FN2O2/c1-2-3-10-4-5(8)6(11)9-7(10)12/h2,4H,1,3H2,(H,9,11,12) |
InChI Key |
NUSNKFZUAGYVMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11517617.png)

![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B11517626.png)
![Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B11517655.png)

![ethyl 2-(benzyloxy)-3,3,3-trifluoro-N-{[3-(trifluoromethyl)phenyl]carbonyl}alaninate](/img/structure/B11517660.png)
![1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one](/img/structure/B11517661.png)
![6-Amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517665.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11517667.png)
![6-Amino-3-(3-nitrophenyl)-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517672.png)
![7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11517680.png)
![N'-[(4-bromophenyl)carbonyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11517685.png)
![3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine](/img/structure/B11517691.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11517704.png)
